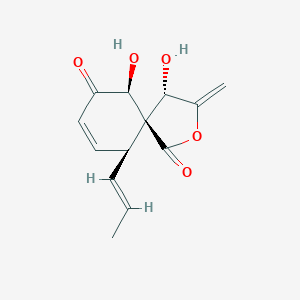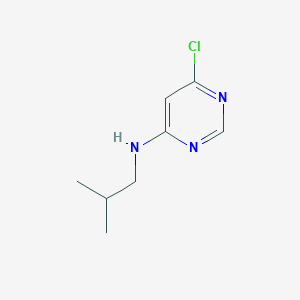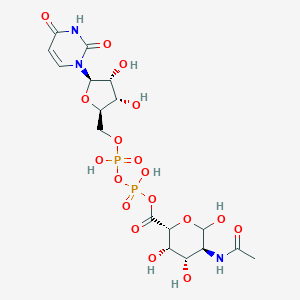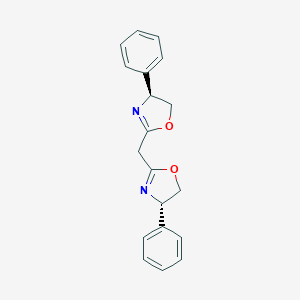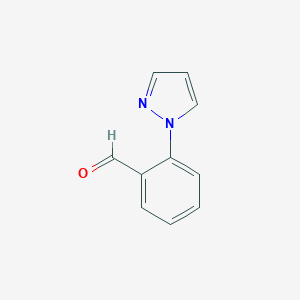
2-Pyrazol-1-yl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyrazol-1-yl-benzaldehyde” is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “2-Pyrazol-1-yl-benzaldehyde” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular formula of “2-Pyrazol-1-yl-benzaldehyde” is C10H8N2O . It has a molecular weight of 172.18 .
Chemical Reactions Analysis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion .
Physical And Chemical Properties Analysis
“2-Pyrazol-1-yl-benzaldehyde” is a solid compound . Its melting point is between 55-57°C .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-Pyrazol-1-yl-benzaldehyde is used in the synthesis of various novel compounds. For instance, it is involved in the preparation of hydrazone derivatives containing pyrazole rings, which have shown moderate fungicidal activity (Yang, 2008). Additionally, it plays a role in the creation of benzimidazole-pyrazoline hybrid molecules, which have been studied for their anti-diabetic potential (Ibraheem et al., 2020).
Catalysis and Reaction Studies
This compound is also significant in catalysis and reaction studies. It is used in the environmentally friendly synthesis of dihydropyrano[2,3-c]pyrazole derivatives, highlighting its role in green chemistry (Sikandar et al., 2020). Moreover, it is involved in the ultra-fast and selective oxidation of styrene to benzaldehyde, showcasing its efficiency in catalytic processes (Duarte et al., 2018).
Medicinal and Biological Research
In medicinal and biological research, 2-Pyrazol-1-yl-benzaldehyde is used in the synthesis of compounds with potential anticancer and antibacterial properties. For example, it is part of the process in creating certain N-substituted-2-amino-1,3,4-thiadiazoles with promising cytotoxicity and antioxidant activities (Hamama et al., 2013).
Development of Chemosensors
This compound is also used in the development of chemosensors. For instance, it assists in creating a fluorescent chemosensor for the detection of Fe3+ metal ion, demonstrating its utility in analytical chemistry (Khan, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
2-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGZYDJKBTYFBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359485 |
Source


|
| Record name | 2-Pyrazol-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Pyrazol-1-yl-benzaldehyde | |
CAS RN |
138479-47-7 |
Source


|
| Record name | 2-Pyrazol-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



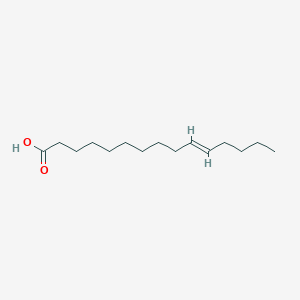

![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)
